![molecular formula C27H26N6O4 B2385975 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 1111977-34-4](/img/structure/B2385975.png)
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a 1,2,4-oxadiazole ring, and a pyrimido[5,4-b]indole ring . The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amidoximes with carboxylic acids or their derivatives, followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The specific synthesis of this compound would likely involve several steps to introduce the various functional groups and rings .Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of several rings and functional groups . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The cyclopropyl group is a three-membered carbon ring . The pyrimido[5,4-b]indole ring is a fused ring system containing four nitrogen atoms .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of the various functional groups and rings. For example, the 1,2,4-oxadiazole ring can participate in a variety of reactions, including annulation reactions and desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring could contribute to the compound’s hydrogen bond accepting properties . The cyclopropyl group could influence the compound’s conformational properties .Mechanism of Action
Target of Action
The compound, which contains both indole and 1,2,4-oxadiazole moieties, may have multiple targets due to the broad-spectrum biological activities of these scaffolds . Indole derivatives have been found to bind with high affinity to multiple receptors , while 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, 1,2,4-oxadiazoles have been reported to exhibit anti-infective properties . The compound likely interacts with its targets, leading to changes that result in these biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole and 1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways may be impacted. These could potentially include pathways related to inflammation, cancer, viral infections, and more.
Result of Action
Given the wide range of biological activities associated with indole and 1,2,4-oxadiazole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-3-36-21-7-5-4-6-19(21)29-22(34)13-33-20-11-8-16(2)12-18(20)24-25(33)27(35)32(15-28-24)14-23-30-26(31-37-23)17-9-10-17/h4-8,11-12,15,17H,3,9-10,13-14H2,1-2H3,(H,29,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDITJFVSZWUGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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